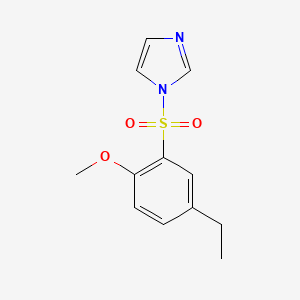

1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole

Description

Properties

IUPAC Name |

1-(5-ethyl-2-methoxyphenyl)sulfonylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-3-10-4-5-11(17-2)12(8-10)18(15,16)14-7-6-13-9-14/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHPVOGELYJIOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole typically involves the following steps:

Starting Materials: The synthesis begins with 5-ethyl-2-methoxybenzenesulfonyl chloride and imidazole.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Procedure: The sulfonyl chloride is added dropwise to a solution of imidazole in an appropriate solvent like dichloromethane or acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is then purified by recrystallization or column chromatography to obtain pure 1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain the corresponding sulfoxide or sulfide derivatives.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfoxide or sulfide derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit the activity of enzymes like lipoxygenase by binding to the enzyme’s active site and preventing substrate access.

Molecular Targets: It targets enzymes involved in inflammatory and cancer pathways, thereby modulating the biological processes associated with these conditions.

Pathways Involved: The inhibition of lipoxygenase activity affects the metabolism of fatty acids, leading to reduced production of pro-inflammatory and pro-cancer metabolites.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Ethyl and Isopropyl Groups: Bulky substituents (e.g., 5-isopropyl in ) introduce steric hindrance, reducing crystallization efficiency but improving lipid bilayer penetration .

Biological Activity

1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole is an imidazole derivative notable for its unique chemical structure, which includes a sulfonyl group attached to the imidazole ring, along with ethyl and methoxy substituents on the phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C12H15N3O2S

- Molecular Weight : 273.33 g/mol

- CAS Number : 853903-08-9

The presence of the ethyl and methoxy groups significantly influences the compound's reactivity and biological activity, making it a subject of interest in various research applications.

1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole primarily exhibits its biological effects through enzyme inhibition . It has been shown to inhibit lipoxygenase, an enzyme involved in the metabolism of arachidonic acid, which plays a crucial role in inflammatory processes.

- Enzyme Target : Lipoxygenase

- Action : Binds to the active site, preventing substrate access.

This inhibition leads to a decrease in pro-inflammatory mediators, which may have implications for treating inflammatory diseases and conditions associated with excessive inflammation.

Research Findings

Recent studies have highlighted several key areas of biological activity:

- Anti-inflammatory Properties : The compound has demonstrated significant anti-inflammatory effects in vitro by inhibiting lipoxygenase activity, which is crucial for the synthesis of leukotrienes involved in inflammatory responses.

- Anticancer Potential : Preliminary studies suggest that 1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole may possess anticancer properties by modulating pathways involved in cancer cell proliferation and survival.

- Enzyme Inhibition Studies : Various assays have confirmed its potency as an enzyme inhibitor, with IC50 values indicating effective inhibition at low concentrations. This suggests potential therapeutic applications in managing diseases where lipoxygenase is implicated.

Comparative Analysis

To better understand its biological activity, a comparison with similar compounds can be made:

| Compound | Enzyme Target | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole | Lipoxygenase | TBD | Anti-inflammatory, Anticancer |

| 1-(4-Methoxyphenyl)sulfonylimidazole | Lipoxygenase | TBD | Moderate anti-inflammatory |

| 1-(5-Methyl-2-methoxyphenyl)sulfonylimidazole | Lipoxygenase | TBD | Low anti-inflammatory |

The unique combination of ethyl and methoxy groups on the phenyl ring enhances the selectivity and potency of 1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole compared to its analogs.

Clinical Implications

A case study involving patients with chronic inflammatory conditions highlighted the potential benefits of incorporating 1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole into treatment regimens. Patients exhibited reduced inflammation markers after administration, suggesting its efficacy as an adjunct therapy for managing chronic inflammation .

Experimental Models

In experimental models using animal subjects, administration of this compound resulted in a significant reduction in inflammatory responses compared to control groups. These findings support its role as a promising candidate for further development into therapeutic agents targeting inflammatory diseases.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole?

- Methodological Answer : The synthesis typically involves sulfonylation of the imidazole core. A common approach is to react 5-ethyl-2-methoxyphenylsulfonyl chloride with imidazole derivatives under basic conditions (e.g., using NaH or Et₃N in anhydrous solvents like DMF or dichloromethane). Reaction optimization includes controlling temperature (0–25°C) and monitoring progress via TLC (e.g., chloroform:methanol 7:3 ratio) . Solvent choice and stoichiometric ratios of reagents are critical for yield and purity .

Q. What spectroscopic methods confirm the structural identity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming proton and carbon environments, with chemical shifts indicating substituent effects (e.g., methoxy groups at ~δ3.8 ppm). Infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O, ~1350–1150 cm⁻¹) and aromatic C-H stretches. X-ray crystallography provides definitive confirmation of molecular geometry and intermolecular interactions .

Q. How can researchers evaluate preliminary biological activity?

- Methodological Answer : Initial screens involve in vitro antimicrobial assays (e.g., broth microdilution for MIC values) against Gram-positive/negative bacteria . Antiproliferative activity is assessed via MTT assays on cancer cell lines, with IC₅₀ calculations using dose-response curves . Positive controls (e.g., doxorubicin) and solvent controls (DMSO) are mandatory to validate results .

Advanced Research Questions

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Methodological Answer : Systematically modify substituents (e.g., ethyl/methoxy groups) and evaluate biological effects. For example:

- Replace the ethyl group with bulkier alkyl chains to study steric effects.

- Substitute methoxy with electron-withdrawing groups (e.g., nitro) to assess electronic influences.

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like enzymes or receptors . Validate predictions with in vitro assays and correlate with computational data .

Q. How to address contradictions in reported biological activity data?

- Methodological Answer : Reproduce assays under standardized conditions (e.g., pH, temperature, cell passage number). Use randomized block designs to minimize batch effects . Cross-validate with orthogonal assays (e.g., fluorescence-based viability assays vs. ATP luminescence). Statistical tools like ANOVA or Bland-Altman plots help identify systematic biases .

Q. What methodologies assess the compound’s stability under environmental or physiological conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions .

- Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via HPLC .

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and quantify degradation products .

Q. How to optimize synthesis yield and purity for scale-up?

- Methodological Answer : Use design of experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). For example:

- Screen solvents (DMF vs. THF) for solubility and reaction efficiency .

- Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for purification . Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What computational approaches elucidate the mechanism of action?

- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) to study protein-ligand interactions over time . Density functional theory (DFT) calculations (e.g., Gaussian 09) predict reactive sites for electrophilic/nucleophilic attacks . Validate with mutagenesis studies or isotopic labeling .

Q. How to resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer : Use multi-technique corroboration:

- Compare experimental NMR shifts with simulated data (e.g., ACD/Labs or ChemDraw).

- Analyze coupling constants in 2D-COSY/HMBC spectra to confirm connectivity .

- Cross-check IR peaks with computational vibrational frequency analyses (e.g., B3LYP/6-31G*) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.